molecular formula C22H23N3O2 B10889260 1-(Naphthalen-1-ylmethyl)-4-(2-nitrobenzyl)piperazine

1-(Naphthalen-1-ylmethyl)-4-(2-nitrobenzyl)piperazine

Cat. No.: B10889260
M. Wt: 361.4 g/mol
InChI Key: POKUZQIIHDQHIA-UHFFFAOYSA-N
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Description

1-(Naphthalen-1-ylmethyl)-4-(2-nitrobenzyl)piperazine is a complex organic compound that features a naphthalene ring, a nitrobenzyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Naphthalen-1-ylmethyl)-4-(2-nitrobenzyl)piperazine typically involves a multi-step process. One common method includes the alkylation of piperazine with naphthalen-1-ylmethyl chloride, followed by the introduction of the 2-nitrobenzyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) and the presence of a base like potassium carbonate to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(Naphthalen-1-ylmethyl)-4-(2-nitrobenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of nitro derivatives or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

1-(Naphthalen-1-ylmethyl)-4-(2-nitrobenzyl)piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the development of novel materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of 1-(Naphthalen-1-ylmethyl)-4-(2-nitrobenzyl)piperazine involves its interaction with specific molecular targets. The nitrobenzyl group can undergo reduction to form an amine, which can then interact with biological receptors or enzymes. The naphthalene ring provides hydrophobic interactions, enhancing the compound’s binding affinity to its targets. The piperazine ring can act as a spacer, allowing for optimal positioning of the functional groups for interaction with the target molecules.

Comparison with Similar Compounds

Similar Compounds

    1-(Naphthalen-1-ylmethyl)-4-benzylpiperazine: Similar structure but lacks the nitro group.

    1-(Naphthalen-1-ylmethyl)-4-(2-chlorobenzyl)piperazine: Similar structure but has a chloro group instead of a nitro group.

    1-(Naphthalen-1-ylmethyl)-4-(2-methylbenzyl)piperazine: Similar structure but has a methyl group instead of a nitro group.

Uniqueness

1-(Naphthalen-1-ylmethyl)-4-(2-nitrobenzyl)piperazine is unique due to the presence of the nitro group, which can undergo various chemical transformations, making it a versatile intermediate in organic synthesis. The combination of the naphthalene ring and the piperazine ring also provides unique electronic and steric properties that can be exploited in the design of new compounds with specific biological or material properties.

Properties

Molecular Formula

C22H23N3O2

Molecular Weight

361.4 g/mol

IUPAC Name

1-(naphthalen-1-ylmethyl)-4-[(2-nitrophenyl)methyl]piperazine

InChI

InChI=1S/C22H23N3O2/c26-25(27)22-11-4-2-7-20(22)17-24-14-12-23(13-15-24)16-19-9-5-8-18-6-1-3-10-21(18)19/h1-11H,12-17H2

InChI Key

POKUZQIIHDQHIA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2[N+](=O)[O-])CC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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